2-Isopropyl-1,3-oxathiolane

Description

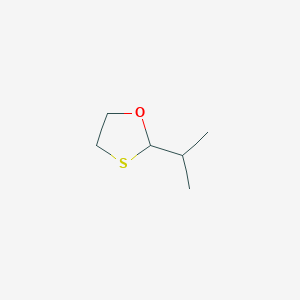

Structure

2D Structure

3D Structure

Properties

CAS No. |

17643-70-8 |

|---|---|

Molecular Formula |

C6H12OS |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-oxathiolane |

InChI |

InChI=1S/C6H12OS/c1-5(2)6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

JTGZVABCBHZNLP-UHFFFAOYSA-N |

SMILES |

CC(C)C1OCCS1 |

Canonical SMILES |

CC(C)C1OCCS1 |

Synonyms |

2-Isopropyl-1,3-oxathiolane |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl 1,3 Oxathiolane and Its Derivatives

Foundational Cyclization Approaches to 1,3-Oxathiolane (B1218472) Ring Systems

The cornerstone of 1,3-oxathiolane synthesis lies in the formation of the five-membered ring containing both an oxygen and a sulfur atom. This is typically achieved through the reaction of a bifunctional precursor bearing a thiol and a hydroxyl group with a carbonyl compound.

Condensation Reactions of Thioalcohols with Carbonyl Compounds

The most direct and widely employed method for the synthesis of 2-substituted 1,3-oxathiolanes, including 2-isopropyl-1,3-oxathiolane, is the condensation of a thioalcohol with a carbonyl compound. In the case of this compound, the reaction involves the condensation of 2-mercaptoethanol (B42355) with isobutyraldehyde (B47883).

This reaction proceeds through the initial formation of a hemithioacetal, which then undergoes intramolecular cyclization via the hydroxyl group to form the 1,3-oxathiolane ring, with the elimination of a water molecule. The general reaction is versatile and can be applied to a wide range of aldehydes and ketones, providing access to a diverse library of 1,3-oxathiolane derivatives. The reaction between an oxygen-containing substrate, such as an aldehyde, and a sulfur-containing compound, like a thiol, is a primary method for creating the 1,3-oxathiolane ring. nih.gov

Acid-Catalyzed Cyclization Processes

To facilitate the condensation reaction and improve the yield of the desired this compound, the cyclization is often carried out in the presence of an acid catalyst. Common catalysts include p-toluenesulfonic acid (p-TSA) or a strong mineral acid. The acid protonates the carbonyl oxygen of the isobutyraldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the thiol group of 2-mercaptoethanol.

The acid also catalyzes the dehydration step, promoting the elimination of water and driving the equilibrium towards the formation of the 1,3-oxathiolane product. The reaction is typically performed in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene, further shifting the equilibrium to favor product formation. For instance, the synthesis of a 1,3-oxathiolane precursor for the nucleoside (±)-BCH-189 was achieved with a 60% yield from benzoyloxyacetaldehyde and a 2-mercapto-substituted dimethyl acetal (B89532) in toluene with p-TSA at reflux. nih.gov

Advanced and Stereoselective Synthesis of this compound Analogues

The synthesis of specific stereoisomers of 2-substituted 1,3-oxathiolanes is crucial for their application in pharmaceuticals, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. This has led to the development of advanced and stereoselective synthetic methods.

Dynamic Kinetic Resolution (DKR) Strategies in Oxathiolane Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy for the stereoselective synthesis of chiral compounds. nih.gov In the context of this compound analogues, DKR takes advantage of the racemization of the stereocenter at the C2 position of the oxathiolane ring. The thioacetal at C2 is often labile and can epimerize under the reaction conditions.

In a typical DKR process for a 1,3-oxathiolane derivative, a racemic mixture of the oxathiolane is subjected to a chiral resolving agent, often an enzyme, that selectively reacts with one enantiomer. Simultaneously, the unreacted enantiomer is continuously racemized in situ, allowing for the theoretical conversion of the entire racemic mixture into a single, enantiomerically pure product. This approach has been successfully employed in the synthesis of key intermediates for antiviral drugs, where a chiral auxiliary, such as (-)-menthol, is used to direct the stereochemical outcome. acs.orgsemanticscholar.org The GSK approach for synthesizing an optically pure hydroxyoxathiolane intermediate features a DKR process where l-menthol (B7771125) controls the stereochemistry, and the desired isomer is isolated through selective crystallization. acs.orgsemanticscholar.org

A notable example involves the use of a lipase (B570770) in combination with a base to achieve the dynamic covalent kinetic resolution of 1,3-oxathiolan-5-ones. nih.gov The enzyme selectively catalyzes the cyclization of one enantiomer of a hemithioacetal intermediate, while the other enantiomer is epimerized, leading to a high yield of the desired enantiomerically enriched product. nih.govresearchgate.net

Table 1: Examples of Dynamic Kinetic Resolution in Oxathiolane Synthesis

| Reactants | Chiral Catalyst/Auxiliary | Product | Key Features | Reference |

|---|---|---|---|---|

| Racemic 1,3-oxathiolane precursor | l-Menthol | Optically pure hydroxyoxathiolane | Crystallization-induced DKR | acs.orgsemanticscholar.org |

| Aldehyde and Methyl thioglycolate | Candida antarctica lipase B (CAL-B) | Enantiopure 1,3-oxathiolan-5-ones | Enzyme-catalyzed DKR | nih.govresearchgate.net |

Enzyme-Catalyzed Asymmetric Synthesis of 1,3-Oxathiolan-5-one (B1253419) Derivatives

Enzymes, particularly lipases, have emerged as powerful catalysts for the asymmetric synthesis of 1,3-oxathiolane derivatives. nih.gov A prominent application is the synthesis of enantiomerically enriched 1,3-oxathiolan-5-one analogues. These compounds are valuable chiral building blocks.

In a representative enzymatic synthesis, an aldehyde reacts with a thioglycolate derivative to form a dynamic hemithioacetal intermediate. nih.govresearchgate.net A lipase, such as Candida antarctica lipase B (CAL-B), then catalyzes the intramolecular cyclization of one of the hemithioacetal enantiomers to the corresponding 1,3-oxathiolan-5-one with high enantioselectivity. nih.govresearchgate.net The choice of enzyme, solvent, and other reaction conditions is critical for achieving high conversion and enantiomeric excess. researchgate.net For example, Zhang et al. reported an optimized asymmetric synthesis of 1,3-oxathiolan-5-ones using CAL-B coupled with hemithioacetal chemistry. nih.gov

Table 2: Enzyme-Catalyzed Asymmetric Synthesis of 1,3-Oxathiolan-5-ones

| Aldehyde Substrate | Thiol Reagent | Enzyme | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Various aldehydes | Methyl thioglycolate | Candida antarctica lipase B (CAL-B) | Moderate to good | nih.govresearchgate.net |

Sulfenyl Chloride Chemistry for 1,3-Oxathiolane Framework Construction

A more recent and innovative approach to the construction of the 1,3-oxathiolane ring involves the use of sulfenyl chloride chemistry. acs.orgsemanticscholar.org This method allows for the formation of the oxathiolane framework from acyclic precursors.

In this strategy, a thiol ester, derived from thioglycolic acid, is halogenated with a reagent like sulfuryl chloride to generate a sulfenyl chloride in situ. acs.org This reactive intermediate then undergoes a reaction with an alkene, such as vinyl acetate (B1210297), to form a new carbon-sulfur bond. acs.orgsemanticscholar.org Subsequent intramolecular cyclization, often promoted by water, leads to the formation of the 1,3-oxathiolane ring. acs.org This methodology offers a novel disconnection approach and has been applied to the synthesis of key oxathiolane intermediates. acs.orgsemanticscholar.org For example, a dichlorinated intermediate formed from the reaction of a thiol ester with sulfuryl chloride and vinyl acetate can be cyclized in water to produce the desired oxathiolane. acs.org

Table 3: Sulfenyl Chloride-Based Synthesis of Oxathiolane Intermediates

| Thiol Precursor | Alkene | Halogenating Agent | Cyclization Conditions | Product | Reference |

|---|---|---|---|---|---|

| Thiol ester from thioglycolic acid | Vinyl acetate | Sulfuryl chloride | Water | Dichlorinated intermediate followed by oxathiolane | acs.orgsemanticscholar.org |

Supply-Centered Synthetic Design for Cost-Efficient Routes

A "supply-centered synthesis" approach has been pivotal in developing more economical routes to this compound and its derivatives. nih.gov This strategy prioritizes the use of simple, high-volume, and low-cost raw materials. nih.gov By focusing on commodity chemicals, researchers aim to significantly reduce the production costs of key pharmaceutical intermediates. nih.govvcu.edu

One notable application of this approach is in the synthesis of a crucial intermediate for the antiviral drugs lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). nih.gov Key to this process is the construction of the oxathiolane ring from acyclic precursors using sulfenyl chloride chemistry. nih.govvcu.edu This method allows for the use of inexpensive starting materials like chloroacetic acid, vinyl acetate, and sodium thiosulfate. nih.govvcu.edu

A reported synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate, a key raw material for lamivudine and emtricitabine, exemplifies the benefits of this design. vcu.edu Starting from low-cost feedstocks such as thioglycolic acid, sulfuryl chloride, and vinyl acetate, this route offers a substantial cost reduction. vcu.edu The estimated cost of goods for this intermediate via the new route is projected to be $17-21/kg, a significant decrease from the market price of $34/kg. vcu.edu This cost-saving is anticipated to lower the price of lamivudine by approximately 14%. vcu.edu

The selection of readily available and inexpensive building blocks is central to the supply-centered synthetic design. For the oxathiolane core, chloroacetic acid, sodium thiosulfate, and vinyl acetate have been identified as ideal candidates due to their low cost (under $1/kg) and widespread availability as industrial feedstocks. nih.gov

Strategic Preparation of Key this compound Precursors and Intermediates

The strategic preparation of precursors and intermediates is critical for the efficient synthesis of complex molecules containing the this compound moiety.

Synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate

A detailed, efficient one-pot protocol has been developed for the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. vcu.edu This compound is a vital raw material in the manufacturing of lamivudine and emtricitabine. vcu.edu

The synthesis involves the reaction of L-menthol with thioglycolic acid in toluene, catalyzed by p-toluenesulfonic acid (PTSA), with the removal of water via a Dean-Stark trap. vcu.edu The reaction progress is monitored by GC-MS to ensure the consumption of L-menthol. vcu.edu Subsequent steps involve the use of sulfenyl chloride chemistry to construct the oxathiolane ring from acyclic precursors. nih.govvcu.edu This process ultimately yields the desired hydroxyoxathiolane intermediate, which can then be converted to either lamivudine or emtricitabine. vcu.edu

| Reactants | Reagents/Catalysts | Solvent | Conditions | Key Transformation |

| L-menthol, Thioglycolic acid | p-Toluenesulfonic acid (PTSA) | Toluene | 120 °C, Dean-Stark | Esterification |

| Chloroacetic acid, Vinyl acetate, Sodium thiosulfate | Water, Acetonitrile | Heating at 70 °C | Oxathiolane ring formation |

Stereochemical Control in 1,3-Oxathiolane Ring Closure and Functionalization

Achieving a high level of stereochemical control during the formation and subsequent functionalization of the 1,3-oxathiolane ring is paramount, especially in the synthesis of chiral drugs like lamivudine. nih.gov The stereochemistry of the final nucleoside analogue is critically dependent on the stereocontrol exerted during the formation of the 1,3-oxathiolane intermediate. nih.gov

Various strategies have been developed to control the stereochemistry at the C2 and C5 positions of the oxathiolane ring. One successful approach involves a dynamic kinetic resolution (DKR), where a chiral auxiliary, such as l-menthol, directs the stereochemical outcome. nih.gov This is often driven to completion by the selective crystallization of a single diastereomer. nih.gov

Enzymatic methods have also proven to be highly effective in controlling the stereochemistry. nih.govacs.org Different enzymes can selectively produce different stereoisomers of 1,3-oxathiolane intermediates. nih.govacs.org For instance, Candida antarctica lipase B (CAL-B) and STS (a lipase) have been shown to favor the formation of the trans-1,3-oxathiolane heterocycle, but with opposite selectivities at the C5 position. acs.org The stereoselectivity of these enzymatic reactions can also be influenced by the solvent system used. acs.org

The use of Lewis acids as catalysts in glycosylation reactions represents another important strategy for achieving stereoselective C-N bond formation between the oxathiolane moiety and a nucleobase. google.com While various Lewis acids have been explored, zirconium chloride has emerged as a particularly effective catalyst, providing high chemical yield and stereospecificity in the synthesis of lamivudine and emtricitabine. google.com

Furthermore, intramolecular radical cyclization of unsaturated 1,3-oxathiolanes provides a route to cyclic alcohols with a reasonable degree of stereochemical control. cdnsciencepub.com The major product in these reactions often arises from a chairlike transition state where substituents occupy equatorial positions. cdnsciencepub.com

The precise control of stereochemistry is often monitored and confirmed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Overhauser Effect (NOE) NMR spectroscopy. nih.govacs.org

| Method | Key Feature | Stereochemical Outcome |

| Dynamic Kinetic Resolution (DKR) | Use of a chiral auxiliary (e.g., l-menthol) and selective crystallization | Formation of a single diastereomer |

| Enzymatic Resolution | Use of specific enzymes (e.g., CAL-B, STS) | Selective formation of different stereoisomers |

| Lewis Acid Catalysis | Use of catalysts like zirconium chloride in glycosylation | High stereospecificity in C-N bond formation |

| Radical Cyclization | Intramolecular cyclization of unsaturated 1,3-oxathiolanes | Formation of cyclic alcohols with predictable stereochemistry |

Spectroscopic and Structural Elucidation of 2 Isopropyl 1,3 Oxathiolane Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for determining the connectivity and electronic environment of atoms within a molecule. For 2-isopropyl-1,3-oxathiolane, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR and Raman) each offer unique insights into its structure.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed map of the proton and carbon framework can be constructed.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the isopropyl group and the 1,3-oxathiolane (B1218472) ring. Based on general chemical shift values for similar structures, the following assignments can be predicted compoundchem.comchemistrysteps.com:

Isopropyl Group: The methine proton (-CH-) of the isopropyl group would appear as a multiplet (septet) due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) would appear as a doublet.

1,3-Oxathiolane Ring: The proton at the C2 position (methine, -CH-), being adjacent to both an oxygen and a sulfur atom, would be the most downfield of the ring protons. The methylene (B1212753) protons at C4 (-OCH₂-) and C5 (-SCH₂-) would appear as complex multiplets due to geminal and vicinal coupling. The protons on C4 are expected to be more deshielded (further downfield) than those on C5 due to the higher electronegativity of the adjacent oxygen atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isopropyl -CH- | 3.0 - 3.5 | Septet |

| Isopropyl -CH₃ | 0.9 - 1.2 | Doublet |

| Oxathiolane C2-H | 5.0 - 5.5 | Doublet |

| Oxathiolane C4-H₂ (-OCH₂-) | 3.8 - 4.2 | Multiplet |

| Oxathiolane C5-H₂ (-SCH₂-) | 2.8 - 3.2 | Multiplet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, five distinct signals are expected. The chemical shifts are influenced by the hybridization and the electronegativity of neighboring atoms oregonstate.edulibretexts.orglibretexts.org. Carbons bonded to heteroatoms (O or S) will appear at a lower field (higher ppm value) libretexts.org.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH- | 30 - 40 |

| Isopropyl -CH₃ | 15 - 25 |

| Oxathiolane C2 (-O-CH-S-) | 80 - 90 |

| Oxathiolane C4 (-OCH₂-) | 65 - 75 |

| Oxathiolane C5 (-SCH₂-) | 30 - 40 |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Conformational studies of alkyl-substituted 1,3-oxathiolanes using NMR data, including chemical shifts and vicinal coupling constants, have been employed to determine the most probable ring conformations and the conformational free energy values of substituents doi.org.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns chemguide.co.uk.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₁₂OS), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula nih.gov.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds and to form the most stable carbocations and radicals libretexts.orgyoutube.com. Key fragmentation pathways for 2-alkyl-1,3-oxathiolanes often involve cleavage of the alkyl substituent at the C2 position and fragmentation of the oxathiolane ring nist.govresearchgate.net.

Interactive Data Table: Predicted Key Fragments in the EI-MS of this compound

| Fragment Ion | Structure | Predicted m/z |

| Molecular Ion [M]⁺ | [C₆H₁₂OS]⁺ | 132 |

| Loss of isopropyl group [M - C₃H₇]⁺ | [C₃H₅OS]⁺ | 89 |

| Isopropyl cation [C₃H₇]⁺ | [CH(CH₃)₂]⁺ | 43 |

| Loss of ethylene (B1197577) sulfide (B99878) [M - C₂H₄S]⁺ | [C₄H₈O]⁺ | 72 |

| Loss of ethylene oxide [M - C₂H₄O]⁺ | [C₄H₈S]⁺ | 88 |

Note: The relative intensities of these fragments would depend on their stability.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present. IR and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for C-H, C-O, and C-S bonds.

C-H stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹.

C-O stretching: The C-O single bond stretching vibration of the ether-like linkage in the oxathiolane ring would typically appear in the 1050-1150 cm⁻¹ region.

C-S stretching: The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The S-C-O ring vibrations and the symmetric vibrations of the isopropyl group would be expected to be Raman active usp.br. The far-infrared and Raman spectra of 1,3-dioxolane (B20135) have been studied to understand the pseudorotation in the five-membered ring, a phenomenon that could also be relevant for 1,3-oxathiolane aip.org.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |

| C-H bend | 1350 - 1470 | IR, Raman |

| C-O stretch | 1050 - 1150 | IR |

| C-S stretch | 600 - 800 | IR, Raman |

| Oxathiolane ring modes | < 1000 | IR, Raman |

X-ray Crystallographic Analysis of 1,3-Oxathiolane Derivatives

Five-membered rings are generally not planar and adopt puckered conformations to relieve ring strain. The most common conformations are the envelope and twist (or half-chair) forms. In the crystal structure of 2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate, the 1,3-oxathiolane ring adopts an envelope conformation nih.govresearchgate.net. In this conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane nih.govresearchgate.net.

In the analyzed derivative, the sulfur atom is the one that deviates from the mean plane formed by the other four atoms (C2, O1, C4, C5) by 0.793(3) Å nih.govresearchgate.net. This demonstrates the flexibility of the 1,3-oxathiolane ring and its preference for a non-planar arrangement to minimize torsional strain.

Interactive Data Table: Conformation of the 1,3-Oxathiolane Ring in a Derivative

| Feature | Observation |

| Ring Conformation | Envelope |

| Out-of-plane Atom | Sulfur (S) |

| Deviation from Mean Plane | 0.793 (3) Å |

Data from the crystal structure of 2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate. nih.govresearchgate.net

The way molecules are arranged in a crystal lattice is determined by a network of intermolecular interactions. These interactions are crucial for understanding the physical properties of the solid material. In the crystal structure of the aforementioned 1,3-oxathiolane derivative, the molecular packing is stabilized by a combination of hydrogen bonds and weaker dispersive forces nih.govresearchgate.net.

Hydrogen Bonding: Relatively strong, short, and linear C-H···O hydrogen bonds link the molecules into chains along the bohrium.com direction nih.govresearchgate.net. This type of interaction, although weaker than conventional O-H···O or N-H···O hydrogen bonds, plays a significant role in directing the crystal packing mdpi.comnih.govchemrxiv.org.

Other Interactions: Intermolecular C-H···S interactions are also observed, further contributing to the stability of the crystal lattice. The chains formed by hydrogen bonding are then packed together through weak van der Waals forces nih.govresearchgate.net.

The study of these interactions provides valuable information on how 1,3-oxathiolane derivatives self-assemble in the solid state, which is essential for crystal engineering and the design of materials with specific properties nih.gov.

Interactive Data Table: Intermolecular Interactions in a 1,3-Oxathiolane Derivative Crystal

| Interaction Type | Description | Role in Crystal Packing |

| C-H···O | Short and linear hydrogen bonds | Forms infinite chains |

| C-H···S | Weaker hydrogen bonds | Contributes to lattice stability |

| van der Waals | Weak dispersive forces | Packs the hydrogen-bonded chains |

Data from the crystal structure of 2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of 2 Isopropyl 1,3 Oxathiolane

Ring-Opening and Ring-Expansion Transformations

While specific studies on the ring-opening and ring-expansion of 2-isopropyl-1,3-oxathiolane are not extensively detailed in the reviewed literature, the reactivity of the 1,3-oxathiolane (B1218472) core in related systems suggests several potential transformation pathways. The inherent ring strain of the five-membered ring, coupled with the presence of two heteroatoms, makes it susceptible to cleavage under various conditions.

Ring-Opening Reactions:

Acid-catalyzed hydrolysis represents a common ring-opening pathway for 1,3-oxathiolanes, which function as thioacetals. In the presence of an acid catalyst and water, the C2-S and C2-O bonds can be cleaved to regenerate the parent carbonyl compound (isobutyraldehyde) and 2-mercaptoethanol (B42355). This reaction is typically reversible.

Reductive cleavage of the carbon-sulfur bond can be achieved using various reducing agents, including Raney nickel or other desulfurization reagents. This process would lead to the formation of an alcohol and a thiol. Oxidative cleavage can also lead to ring opening, often resulting in the formation of sulfoxides or sulfones as intermediates, which may undergo further fragmentation.

Ring-Expansion Transformations:

Chemical Transformations and Functional Group Manipulations

The 1,3-oxathiolane ring in this compound can undergo various chemical transformations, primarily centered around the sulfur atom and the acetal-like carbon at the 2-position.

Oxidation of the Sulfur Atom:

The sulfur atom in the 1,3-oxathiolane ring is susceptible to oxidation. Treatment with mild oxidizing agents, such as sodium periodate (B1199274) or hydrogen peroxide under controlled conditions, can selectively oxidize the sulfide (B99878) to a sulfoxide (B87167). Further oxidation with stronger oxidizing agents, like peroxy acids (e.g., m-CPBA) or excess hydrogen peroxide, can lead to the corresponding sulfone. The oxidation state of the sulfur atom significantly influences the chemical and physical properties of the molecule. For instance, the oxidation of 2-benzyl-1,3-oxathiolane to its corresponding sulfoxide and sulfone has been reported, suggesting a similar reactivity pattern for the 2-isopropyl derivative. sigmaaldrich.com

| Transformation | Reagent | Product |

| Sulfide to Sulfoxide | NaIO4 or H2O2 (controlled) | This compound S-oxide |

| Sulfide to Sulfone | m-CPBA or excess H2O2 | This compound S,S-dioxide |

Hydrolysis to Carbonyl Compounds:

As a thioacetal, this compound serves as a protecting group for isobutyraldehyde (B47883). The 1,3-oxathiolane moiety can be cleaved under hydrolytic conditions, typically in the presence of an acid catalyst or a thiophilic metal salt (e.g., HgCl2, AgNO3), to regenerate the aldehyde. This deprotection strategy is a common functional group manipulation in organic synthesis. researchgate.netthieme-connect.de

Stereochemical Isomerization and Epimerization Processes within the 1,3-Oxathiolane Ring

The stereochemistry of the 1,3-oxathiolane ring is a critical aspect of its structure and reactivity. The presence of a substituent at the C2 position, such as the isopropyl group, introduces a chiral center, leading to the possibility of enantiomers. Furthermore, if other chiral centers are present in the molecule, diastereomers can exist.

The 1,3-oxathiolane ring is not planar and typically adopts an envelope or a twist conformation. In a derivative, 2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate, the oxathiolane ring was found to adopt an envelope conformation with the sulfur atom out of the plane of the other four atoms. libretexts.org The conformation of the ring and the orientation of the substituents can influence the molecule's reactivity and its interaction with other chiral molecules.

Isomerization and Epimerization:

While specific studies on the isomerization and epimerization of this compound are not detailed in the provided search results, these processes are plausible, particularly under conditions that can reversibly break and reform the bonds to the chiral center at C2. For instance, in the presence of a Lewis acid or a protic acid, the C2-O or C2-S bond could be temporarily cleaved, allowing for rotation and re-closure of the ring, which could lead to epimerization at the C2 position if other stereocenters are present. The synthesis of 1,3-oxathiolane nucleoside analogues often results in diastereomeric mixtures, which require separation, highlighting the existence of stable stereoisomers in this class of compounds. wikipedia.org

Reactivity as Chiral Auxiliaries and Substrates in Carbon-Carbon Bond-Forming Reactions

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. While the potential for this compound to act as a chiral auxiliary exists due to its inherent chirality (when enantiomerically pure), the reviewed literature does not provide specific examples of its application in this context.

In principle, a chiral, enantiomerically pure this compound derivative could be used to direct the stereoselective formation of new stereocenters. For instance, if a prochiral enolate were attached to a chiral 1,3-oxathiolane moiety, the steric bulk and electronic properties of the auxiliary could influence the facial selectivity of an incoming electrophile in an alkylation or aldol (B89426) reaction.

Carbon-Carbon Bond Formation:

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations for Conformational Analysis and Energy Minimization

Quantum chemical calculations are indispensable for the conformational analysis of cyclic molecules like 2-isopropyl-1,3-oxathiolane. nih.gov The flexibility of the five-membered 1,3-oxathiolane (B1218472) ring, coupled with the rotational freedom of the isopropyl group, gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers.

The primary goal of these calculations is to identify the most stable conformations and to determine their relative energies. organicchemistrytutor.com The 1,3-oxathiolane ring typically adopts non-planar conformations, such as the envelope and twist (or half-chair) forms, to alleviate torsional strain. For substituted 1,3-oxathiolanes, the substituents' steric and electronic effects significantly influence the conformational equilibrium. nih.gov

In the case of this compound, the isopropyl group can exist in either a pseudo-axial or a pseudo-equatorial position relative to the ring. Furthermore, different rotamers of the isopropyl group itself must be considered. Computational methods are employed to systematically explore these possibilities.

Research Findings:

Conformational Preferences: Studies on related 2-substituted 1,3-oxathiolane S-oxides have shown that the substituents' nature and orientation significantly impact the ring's conformation. nih.govresearchgate.net For this compound, it is expected that the conformer with the bulky isopropyl group in a pseudo-equatorial position would be sterically favored to minimize 1,3-diaxial-like interactions. utdallas.edu

Energy Minimization: Quantum chemical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), are used to perform geometry optimizations. nih.gov These calculations systematically adjust the molecule's geometry to find the lowest energy arrangement of atoms, thereby identifying stable conformers. The relative energies of these conformers can be calculated to predict their populations at a given temperature using the Boltzmann distribution. nih.gov

Below is a hypothetical data table illustrating the kind of results obtained from such calculations for the two primary ring conformations of this compound.

| Conformer | Isopropyl Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | Pseudo-equatorial | 0.00 | 95.5 |

| B | Pseudo-axial | 2.50 | 4.5 |

Note: The data in this table is illustrative and intended to represent typical results from quantum chemical calculations.

Density Functional Theory (DFT) Applications in Predicting Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govmdpi.com For this compound, DFT is extensively used to predict its molecular structure, vibrational frequencies, and various parameters related to its chemical reactivity. longdom.orgnih.gov

DFT calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. nih.gov This involves determining bond lengths, bond angles, and dihedral angles that correspond to the minimum on the potential energy surface.

Predicting Reactivity:

DFT provides valuable insights into a molecule's reactivity through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. In this compound, the HOMO is likely to have significant contributions from the lone pairs of the sulfur and oxygen atoms.

LUMO: The energy and location of the LUMO suggest the molecule's capacity to accept electrons. The LUMO is often associated with antibonding orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

DFT can also be used to calculate various chemical reactivity descriptors, as shown in the table below. longdom.org

| Reactivity Descriptor | Definition | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic nature. |

This table outlines key reactivity descriptors that can be calculated using DFT.

Computational Approaches for Molecular Dynamics Simulations of 1,3-Oxathiolane Systems

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. wustl.edumpg.de An MD simulation calculates the trajectory of atoms and molecules over time by numerically solving Newton's equations of motion. nih.govasu.edu

For a system containing this compound, an MD simulation can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations over time. This includes the flexibility of the 1,3-oxathiolane ring and the rotation of the isopropyl substituent.

Solvent Effects: By including solvent molecules (e.g., water) in the simulation box, one can study how the solvent influences the structure and dynamics of this compound.

Intermolecular Interactions: MD simulations can model the interactions between multiple this compound molecules or with other types of molecules present in the system.

Methodology of MD Simulations:

Force Field: A crucial component of an MD simulation is the force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. nih.gov Force fields like AMBER, CHARMM, or OPLS are commonly used for organic molecules. nih.gov

System Setup: The simulation begins by defining the initial positions of all atoms in a simulation box, often including solvent molecules.

Simulation Run: The simulation proceeds in a series of small time steps (typically on the order of femtoseconds). asu.edu At each step, the forces on each atom are calculated from the force field, and these forces are used to update the atoms' positions and velocities. mpg.de

Trajectory Analysis: The output of an MD simulation is a trajectory that describes the position of every atom as a function of time. nih.gov This trajectory can be analyzed to extract various properties, such as radial distribution functions, root-mean-square deviations, and time correlation functions.

Electronic Structure Analysis, Including Natural Bond Orbital (NBO) Analysis

To gain a deeper understanding of the bonding and electronic distribution within this compound, electronic structure analyses are performed. Natural Bond Orbital (NBO) analysis is a particularly powerful method for this purpose. uni-muenchen.dewisc.edu

NBO analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.eduwisc.edu This provides a clear and intuitive picture of the molecule's Lewis structure.

Key Insights from NBO Analysis:

Charge Distribution: NBO analysis provides a detailed breakdown of the natural atomic charges on each atom, offering a more robust picture of charge distribution than other methods.

Hybridization: It determines the hybridization of the atomic orbitals that form each bond and lone pair. For instance, it can describe the precise spx character of the carbon, oxygen, and sulfur orbitals in the 1,3-oxathiolane ring.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of "delocalization" effects, which are viewed as donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net These interactions are quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction. For this compound, important interactions would likely involve the lone pairs of the oxygen and sulfur atoms acting as donors and the antibonding orbitals of adjacent C-S, C-O, and C-C bonds acting as acceptors.

The following table illustrates the type of donor-acceptor interaction data that can be obtained from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) S | σ(C2-O1) | 5.2 | Vicinal Hyperconjugation |

| LP (1) O1 | σ(C2-S3) | 4.8 | Vicinal Hyperconjugation |

| σ (C4-C5) | σ*(C5-S3) | 2.1 | Vicinal Hyperconjugation |

Note: This data is hypothetical and serves to exemplify the output of an NBO analysis for this compound. "LP" denotes a lone pair, and "σ" denotes an antibonding sigma orbital.*

Applications in Organic Synthesis and Materials Science

Role as Intermediates and Chiral Building Blocks in Complex Organic Synthesis

In synthetic chemistry, 1,3-oxathiolane (B1218472) derivatives serve as versatile intermediates, particularly as chiral building blocks for constructing stereochemically defined molecules. nih.govresearchgate.net The ability to control the stereochemistry of the oxathiolane ring is a primary challenge and a crucial aspect of its application in synthesizing complex target molecules, especially pharmaceuticals. nih.gov

The most prominent application of 2-substituted-1,3-oxathiolanes is in the synthesis of nucleoside analogues, which are potent antiviral agents. nih.gov These compounds function as structural mimics of natural 2'-deoxynucleosides, the building blocks of DNA, and act by inhibiting viral enzymes like reverse transcriptase. nih.gov

The enantiomerically pure 1,3-oxathiolane core is a critical building block that dictates the final stereochemistry of the nucleoside product following the N-glycosylation step. nih.gov A key challenge in this field is the cost-effective control of this stereochemistry. nih.gov The process generally involves the stereoselective coupling of the oxathiolane "sugar" intermediate with a protected pyrimidine or purine base. google.com

A notable example is the synthesis of Lamivudine (B182088) (3TC) and Emtricitabine (B123318) (FTC), essential medications for the treatment of HIV. nih.govnih.gov In these syntheses, a derivative of 1,3-oxathiolane acts as the synthetic sugar surrogate. One established method involves a Vorbrüggen glycosylation, where a 1,3-oxathiolanyl acetate (B1210297) donor is activated for N-glycosylation with a silylated cytosine derivative, leading to the desired cis-oxathiolane product. The use of chiral auxiliaries, such as an L-menthyl group, attached to the oxathiolane precursor is a common strategy to guide the stereochemical outcome of the glycosylation reaction. nih.gov

Below is a table summarizing a key reaction step in the synthesis of a precursor for Lamivudine and Emtricitabine.

| Reactant 1 | Reactant 2 | Key Reagents | Product | Yield | Diastereomeric Ratio (dr) | Reference |

| (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-acetoxy-1,3-oxathiolane-2-carboxylate | Silylated 5-fluorocytosine | TMSCl, NaI, H₂O in CH₂Cl₂ | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate | up to 95% | >20:1 |

This table illustrates the high yield and stereoselectivity achievable in the crucial glycosylation step using a 1,3-oxathiolane intermediate.

The resulting nucleoside analogue, after deprotection and reduction steps, yields the final active pharmaceutical ingredient. nih.gov The development of efficient, stereoselective synthetic routes to these 1,3-oxathiolane nucleosides remains an active area of research, driven by the global health importance of these antiviral drugs. nih.govnih.gov

Beyond their role in nucleoside synthesis, 1,3-oxathiolanes serve as foundational scaffolds for creating a variety of other heterocyclic compounds. The oxathiolane ring can be synthesized from different starting materials and subsequently modified. researchgate.net For instance, the cyclocondensation reaction between an aldehyde and a mercapto-containing compound is a common method to form the ring. google.com

Once formed, the 2- and 5-positions of the 1,3-oxathiolane ring are particularly amenable to functionalization, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The ring itself can be considered a stable, chiral platform upon which other rings and functional groups can be built, leading to novel chemical entities with potential applications in medicinal chemistry and materials science. Research has explored the synthesis of various 2,5-substituted 1,3-oxathiolane intermediates through methods like the Pummerer reaction or cyclocondensation of glyoxylates with mercaptoacetaldehyde derivatives. nih.gov These intermediates are valuable precursors for building a range of heterocyclic structures.

Exploration of Oxathiolanes in Material Science Applications

The unique structural and electronic features of the oxathiolane ring make it an intriguing candidate for incorporation into advanced organic materials. The presence of both a soft sulfur atom and a harder oxygen atom in a constrained five-membered ring can influence molecular packing, polarity, and electronic properties.

The conformational properties of the 1,3-oxathiolane ring, which typically adopts an envelope shape, can be exploited in the design of new materials. researchgate.netnih.gov The specific geometry and stereochemistry of oxathiolane derivatives can influence how molecules arrange themselves in the solid state, which is a critical factor in determining the properties of organic electronic materials, polymers, and other functional systems. Fused-ring systems containing the oxathiolane moiety, such as benzo[d] nih.govoxathiole-2-thione, exhibit a high degree of planarity, a desirable characteristic for organic conductors and semiconductors. mdpi.com While direct applications of 2-Isopropyl-1,3-oxathiolane in this area are still emerging, the fundamental properties of the oxathiolane core suggest its potential as a building block for creating novel materials with tailored structural and electronic characteristics.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are crucial components in display technologies. ijpsonline.com The molecular shape and polarity of a compound are key determinants of its liquid crystalline behavior. Heterocyclic compounds are often incorporated into mesogenic (liquid crystal-forming) molecules to alter these properties and induce specific liquid crystal phases (mesophases). researchgate.netresearchgate.netresearchgate.net

While research on 1,3-oxathiolane-based liquid crystals is not extensive, studies on the closely related six-membered 1,3-oxathiane ring provide compelling evidence for their potential. Researchers have successfully synthesized pyridinium-based thermotropic ionic liquid crystals that incorporate a 1,3-oxathiane ring in their core structure. rsc.org These materials were found to exhibit a stable smectic A mesophase over a very broad temperature range, including room temperature. rsc.org

| Compound Structure | Mesophase Type | Temperature Range (°C) | Reference |

| N-ethyl-4-(5-alkyl-1,3-oxathian-2-yl)pyridinium bromides | Smectic A (SA) | e.g., -30 to 21 | rsc.org |

This table presents data from research on 1,3-oxathiane derivatives, highlighting their success in forming stable liquid crystal phases.

The successful use of the 1,3-oxathiane ring suggests that the 1,3-oxathiolane ring could serve a similar function. The inherent dipole moment and specific geometry of the oxathiolane ring could be leveraged to design new mesogens with unique phase behaviors. Its incorporation could influence the clearing points, viscosity, and dielectric anisotropy of liquid crystal formulations, making it a promising, though currently underexplored, scaffold for the development of novel liquid crystal materials.

Environmental Fate and Mechanistic Degradation Pathways of Oxathiolane Systems

Hydrolysis Kinetics and Reaction Pathways

Hydrolysis represents a primary abiotic degradation pathway for many organic compounds in aqueous environments. For 2-substituted 1,3-oxathiolanes, the process is predominantly acid-catalyzed, with the rate of degradation showing a strong dependence on pH. researchgate.net

The hydrolysis of 1,3-oxathiolanes is understood to proceed via an A-1 mechanism, which involves a rapid, reversible protonation of the substrate followed by a rate-determining unimolecular cleavage of the protonated species. acs.org There has been scientific debate regarding which heteroatom—oxygen or sulfur—is protonated and which bond subsequently cleaves (C-O vs. C-S). However, kinetic data, including solvent isotope effects, for structurally related 2-alkyl-1,3-oxathiolanes strongly support a mechanism where protonation occurs on the oxygen atom, leading to the rate-determining cleavage of the acetal (B89532) carbon-oxygen bond. acs.org

This cleavage results in the formation of a resonance-stabilized oxo-carbenium-sulfonium ion intermediate. This intermediate is then rapidly attacked by water in a subsequent, non-rate-determining step. The final products of the hydrolysis of 2-isopropyl-1,3-oxathiolane are isobutyraldehyde (B47883) and 2-mercaptoethanol (B42355).

Protonation: The ring oxygen atom is protonated in an acid-catalyzed equilibrium step.

Ring Opening: The protonated oxathiolane undergoes rate-determining heterolytic cleavage of the C2-O1 bond to form a stabilized carbocation intermediate.

Nucleophilic Attack: A water molecule attacks the carbocation intermediate.

Deprotonation and Product Formation: The resulting structure deprotonates and rearranges to yield the final stable products, isobutyraldehyde and 2-mercaptoethanol.

The kinetics of this reaction are significantly slower in neutral or alkaline conditions, indicating that hydrolysis is a more relevant degradation pathway in acidic environmental compartments, such as acidic surface waters or certain soil types.

| Parameter | Description |

|---|---|

| Mechanism | Acid-catalyzed A-1 mechanism. acs.org |

| Rate-Determining Step | Unimolecular cleavage of the C-O bond after oxygen protonation. acs.org |

| Key Intermediate | Resonance-stabilized oxo-carbenium-sulfonium ion. |

| Primary Products | Isobutyraldehyde and 2-Mercaptoethanol. |

| pH Dependence | Reaction rate increases significantly with decreasing pH (acidic conditions). researchgate.net |

Biological Degradation Processes in Environmental Compartments

Bacteria and fungi possess diverse enzymatic systems capable of metabolizing recalcitrant molecules. For sulfur heterocycles, a common microbial strategy involves enzymatic cleavage of the carbon-sulfur bond. nih.gov This process is often initiated by monooxygenase or dioxygenase enzymes, which introduce oxygen atoms onto the sulfur atom (forming sulfoxides) or adjacent carbon atoms. This oxidation weakens the C-S bond, facilitating subsequent ring cleavage. nih.gov

Based on these principles, a putative aerobic biodegradation pathway for this compound can be proposed:

Initial Oxidation: The degradation could be initiated at either the isopropyl group or the oxathiolane ring. Oxidation of the tertiary carbon on the isopropyl group could occur, or more likely, an initial attack on the sulfur atom by a monooxygenase could yield the corresponding sulfoxide (B87167).

Ring Cleavage: Following oxidation, enzymatic hydrolysis or further oxidation would lead to the cleavage of the C-S bond, breaking open the heterocyclic ring. This would result in a linear sulfur-containing intermediate.

Metabolism of Intermediates: The resulting linear compounds would be further metabolized through established pathways. The isopropyl moiety would likely be converted to metabolites that can enter central metabolic cycles, such as the Krebs cycle. The sulfur atom would ultimately be converted to inorganic sulfate, which can be assimilated by microorganisms. wikipedia.org

It is important to note that this proposed pathway is hypothetical and requires experimental validation. The rate and extent of biodegradation would be highly dependent on environmental conditions such as the presence of adapted microbial consortia, nutrient availability, temperature, and pH.

Environmental Partitioning Behavior and Mobility

The distribution of a chemical in the environment is governed by its physicochemical properties, such as water solubility, vapor pressure, octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partition coefficient (Koc), and Henry's Law constant (H). These parameters determine whether a substance will preferentially reside in water, soil, air, or biota. In the absence of experimental data for this compound, these values can be estimated using Quantitative Structure-Activity Relationship (QSAR) models like those in EPI Suite™. epa.govepa.gov

| Property | Abbreviation | Estimated Value | Implication for Environmental Fate |

|---|---|---|---|

| Octanol-Water Partition Coefficient | Log Kow | 2.09 | Indicates a moderate potential for bioaccumulation in aquatic organisms. |

| Water Solubility | S | 1,558 mg/L | Moderately soluble in water, suggesting potential for transport in surface and groundwater. |

| Soil Organic Carbon-Water Partitioning Coefficient | Koc | 76.7 L/kg | Indicates high mobility in soil. The compound is not expected to strongly adsorb to soil or sediment. |

| Henry's Law Constant | H | 1.51 x 10-4 atm·m3/mol | Suggests a moderate potential for volatilization from water to air. |

Disclaimer: Values are estimated using QSAR models (EPI Suite™ v4.11) and have not been experimentally verified.

Based on these estimated properties, a general environmental mobility profile for this compound can be constructed:

Air: With a moderate Henry's Law constant, the compound can partition from water surfaces into the atmosphere, where it is subject to rapid photochemical oxidation as described in the previous section.

Water: Its moderate water solubility indicates that if released to water, it will primarily remain dissolved in the water column rather than rapidly partitioning to sediment. In the aqueous phase, it is susceptible to slow, acid-catalyzed hydrolysis.

Soil and Sediment: The low estimated Koc value suggests that this compound will not bind strongly to the organic matter in soil and sediment. This implies it has high mobility in soil and may have the potential to leach into groundwater.

Future Research Directions in 2 Isopropyl 1,3 Oxathiolane Chemistry

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of 1,3-oxathiolane (B1218472) derivatives often involves multi-step processes that may utilize hazardous reagents and solvents. The future of 2-Isopropyl-1,3-oxathiolane synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve safety.

Key research avenues include:

Enzymatic and Biocatalytic Routes: The use of enzymes, such as lipases and transketolases, offers high stereoselectivity under mild reaction conditions. nih.gov Future work could focus on identifying or engineering enzymes that can directly catalyze the condensation of isobutyraldehyde (B47883) with 2-mercaptoethanol (B42355) or its equivalents, providing a direct, enantiopure route to the target molecule.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a continuous flow synthesis for this compound would represent a significant advancement in its manufacturing.

Alternative Solvents and Catalysts: Research into benign solvents like water, supercritical CO2, or bio-derived solvents will be crucial. nih.gov Furthermore, the development of recyclable, solid-supported acid catalysts to replace traditional homogeneous catalysts like p-toluenesulfonic acid can streamline product purification and minimize waste. researchgate.net One innovative approach has utilized sulfenyl chloride chemistry with readily available starting materials to construct the oxathiolane ring, a method that could be adapted and optimized for greener principles. nih.gov

| Methodology | Current Approach | Future Green Approach |

| Catalysis | Homogeneous acid catalysts (e.g., p-toluenesulfonic acid). | Immobilized solid acid catalysts, engineered enzymes (e.g., STS, CAL-B). nih.gov |

| Solvents | Toluene (B28343), benzene for azeotropic water removal. nih.govresearchgate.net | Supercritical fluids, ionic liquids, water, or solvent-free conditions. |

| Starting Materials | Petrochemical-derived aldehydes and thiols. | Bio-renewable feedstocks for both aldehyde and thiol components. |

| Process | Traditional batch processing. | Continuous flow synthesis, microwave-assisted reactions. |

Elucidation of Undiscovered Reactivity Profiles and Catalytic Applications

The reactivity of the this compound ring is largely unexplored beyond its function as a stable protecting group or a precursor to nucleoside analogues. Future investigations should aim to uncover novel chemical transformations and potential catalytic uses.

Potential areas of exploration:

Ring-Opening Reactions: Controlled ring-opening of the oxathiolane moiety could lead to novel sulfur- and oxygen-containing bifunctional molecules that are not easily accessible through other means. The influence of the isopropyl group on the regioselectivity of such reactions would be a key area of study.

Asymmetric Catalysis: The chiral centers within the 1,3-oxathiolane ring could be exploited. Derivatives of this compound could be designed to act as chiral ligands for transition metal catalysts, facilitating a range of asymmetric transformations such as hydrogenations, C-C bond formations, or oxidations.

Frustrated Lewis Pairs (FLP): The steric bulk of the isopropyl group, combined with the Lewis basicity of the sulfur and oxygen atoms, presents an opportunity to design novel Frustrated Lewis Pair systems. d-nb.info Such metal-free catalysts based on a this compound scaffold could potentially activate small molecules like H₂, CO₂, and olefins for new chemical transformations. d-nb.info

| Research Area | Potential Application | Scientific Rationale |

| Ring-Opening Polymerization | Synthesis of novel poly(thioether-ether)s. | The oxathiolane ring could serve as a monomer, leading to polymers with unique material properties. |

| Chiral Ligand Development | Asymmetric synthesis of pharmaceuticals and fine chemicals. | The inherent chirality of the oxathiolane backbone can be used to induce stereoselectivity in metal-catalyzed reactions. |

| Organocatalysis | Metal-free reductions and bond activations. | The sulfur and oxygen atoms can act as Lewis basic sites in various organocatalytic cycles. |

Advanced Computational Modeling for Predictive Structure-Reactivity Relationships

Computational chemistry provides powerful tools to predict and understand molecular behavior, thereby accelerating experimental discovery. While initial studies have used quantum chemical calculations to determine the conformation of related oxathiolane rings, future work can significantly expand this scope. nih.gov

Future computational research should focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other high-level computational methods to model the transition states and reaction pathways for both the synthesis and potential reactions of this compound. This can guide the optimization of reaction conditions and the discovery of new reactivity.

Predictive Stereoselectivity: Developing models to accurately predict the diastereomeric and enantiomeric outcomes of synthetic routes. This is particularly important for its application in chiral synthesis, where controlling stereochemistry is paramount. nih.gov

Virtual Screening for Catalysis: Designing virtual libraries of this compound derivatives and using computational screening to identify promising candidates for chiral ligands or organocatalysts, thereby prioritizing experimental efforts.

Exploration of Innovative Applications in Emerging Chemical Technologies

Moving beyond its established role in pharmaceuticals, this compound could find applications in a variety of emerging technologies. Its unique combination of a bulky, non-polar group and a polar, heterocyclic core imparts properties that could be valuable in materials science and other advanced fields.

Potential innovative applications include:

Advanced Materials: Incorporating the this compound moiety into polymer backbones could lead to materials with tailored properties, such as enhanced thermal stability, specific optical activity, or self-healing capabilities. d-nb.info

Chiral Derivatizing Agents: Its defined stereochemistry makes it a candidate for development as a new chiral derivatizing agent for Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the determination of enantiomeric purity for a wide range of chemical compounds.

Functional Fluids: The physical properties imparted by the isopropyl group and the oxathiolane ring might make certain derivatives suitable for use as components in specialized lubricants, hydraulic fluids, or as chiral solvents for specific chemical processes.

Q & A

Q. What protocols ensure reproducibility in catalytic asymmetric derivatization of this compound?

- Methodology : Use chiral Ru catalysts (e.g., [(R,R)-XylSKEWPHOS][(R,R)-DPEN]Ru(II)) for enantioselective ring-opening. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or NMR with chiral shift reagents . Report catalyst activation protocols (e.g., pre-treatment with H₂) to standardize active site availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.